Lipophilicity Shift of +0.9 XLogP Units vs the 3‑Bromo Parent Core Lacking N1‑Alkyl and 4‑Methyl Groups
The target compound (XLogP3‑AA = 0.7) is 0.9 log units more lipophilic than the non‑alkylated parent 5‑amino‑3‑bromo‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = 0.1), which lacks both the N1‑(2‑fluoroethyl) chain and the 4‑methyl group [1][2]. In the same computational model (XLogP3 3.0), the target compound also registers 0.9 log units higher than the 3‑bromo‑ and 4‑methyl‑devoid analogue 5‑amino‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = −0.2) [3]. This demonstrates that both the 3‑bromo and 4‑methyl substituents contribute to the lipophilicity increase.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.7 |
| Comparator Or Baseline | 5‑amino‑3‑bromo‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = 0.1); 5‑amino‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = −0.2) |
| Quantified Difference | ΔXLogP = +0.6 to +0.9 log units relative to comparators |
| Conditions | PubChem XLogP3 3.0 algorithm; consistent across all compounds compared. |
Why This Matters
Higher lipophilicity within the 0–3 XLogP range favours passive membrane permeability, making the target compound a more attractive starting point for cell‑penetrant probe design than its less lipophilic congeners.
- [1] PubChem CID 80695538; 5‑Amino‑3‑bromo‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one; XLogP3‑AA = 0.7. View Source
- [2] PubChem CID 74891893; 5‑amino‑3‑bromo‑1,2‑dihydropyridin‑2‑one; XLogP3‑AA = 0.1. View Source
- [3] PubChem CID 80695187; 5‑amino‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one; XLogP3‑AA = −0.2. View Source
